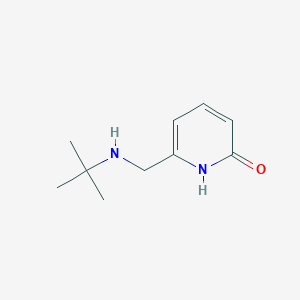

6-((tert-Butylamino)methyl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[(tert-butylamino)methyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)11-7-8-5-4-6-9(13)12-8/h4-6,11H,7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSWKCQPTHBTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((tert-Butylamino)methyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a tert-butylamino group and a carbonyl moiety, which may contribute to its biological properties. The molecular formula is C12H16N2O, with a molecular weight of 204.27 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antiproliferative Effects : Compounds in the same class have shown cytotoxicity against cancer cell lines. For instance, studies on related pyridine derivatives demonstrated significant inhibition of cell proliferation, potentially through the induction of apoptosis or cell cycle arrest .

- Inhibition of Enzymatic Activity : Some derivatives have been reported to inhibit key enzymes involved in disease processes, such as ATP synthase in mycobacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following trends have been observed:

| Substituent | Activity Impact |

|---|---|

| Tert-butylamino | Enhances solubility and potentially increases bioavailability |

| Carbonyl group | May facilitate interactions with target proteins |

| Aromatic substitutions | Can modulate potency and selectivity against various biological targets |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the antiproliferative effects of various pyridine derivatives on A2780 ovarian cancer cells. The most active compounds induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, leading to cell cycle arrest in the G0/G1 phase .

- Inhibition of Mycobacterial Growth : Research on pyrazolo[1,5-a]pyrimidines showed that similar structures could effectively inhibit Mycobacterium tuberculosis growth by targeting ATP synthase. This suggests that modifications to the pyridine core could yield potent anti-tubercular agents .

- Antimalarial Activity : Compounds with similar structural features have been tested for activity against Plasmodium falciparum. Certain derivatives demonstrated high selectivity and potency against malaria parasites, indicating potential therapeutic applications in infectious diseases .

Scientific Research Applications

Medicinal Chemistry

6-((tert-Butylamino)methyl)pyridin-2(1H)-one has been investigated for its potential as a pharmacological agent. Its structural features make it a candidate for:

- Anticancer Agents : Research indicates that similar pyridine derivatives can inhibit various cancer cell lines by targeting specific biological pathways .

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

Fluorescence Studies

Recent studies have highlighted the utility of aminopyridine derivatives in fluorescence applications:

- Fluorescent Probes : The compound can be modified to enhance its fluorescent properties, making it suitable for use in biological imaging and sensing applications .

- Quantum Yield Optimization : Research has demonstrated methods to improve the quantum yield of related compounds, which could be applied to optimize the fluorescence characteristics of this compound .

Building Block for Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules:

- Diverse Chemical Transformations : Its functional groups allow for various chemical transformations, including oxidation and substitution reactions, enabling the synthesis of novel compounds with potential biological activities .

- Structural Modifications : Researchers utilize this compound as a scaffold to develop libraries of derivatives that can be screened for biological activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyridine derivatives similar to this compound. The results indicated significant cytotoxic effects on breast cancer cell lines, suggesting that modifications to this scaffold could yield potent anticancer agents.

Case Study 2: Fluorescent Probes Development

In another study, researchers synthesized a series of aminopyridines derived from this compound and assessed their fluorescent properties. The findings revealed that certain modifications led to enhanced fluorescence intensity, indicating their potential use in live-cell imaging applications.

Preparation Methods

Mannich Reaction for Aminomethylation

The Mannich reaction is a cornerstone for introducing the tert-butylaminomethyl group. In this three-component condensation, pyridin-2(1H)-one reacts with formaldehyde and tert-butylamine under acidic or neutral conditions. A representative protocol involves:

-

Dissolving pyridin-2(1H)-one (1.0 equiv) in ethanol with tert-butylamine (1.2 equiv) and paraformaldehyde (1.5 equiv).

-

Stirring at 60°C for 12 hours, followed by concentration and purification via silica gel chromatography (ethyl acetate/petroleum ether, 4:6).

This method achieves moderate yields (58–66%) and requires careful control of stoichiometry to avoid over-alkylation.

Reductive Amination of Pyridinone Aldehydes

An alternative approach involves reductive amination of 6-formylpyridin-2(1H)-one with tert-butylamine:

-

Reacting 6-formylpyridin-2(1H)-one (1.0 equiv) with tert-butylamine (1.5 equiv) in methanol at 0°C.

-

Adding sodium borohydride (2.0 equiv) and stirring at room temperature for 17 hours.

-

Isolating the product by extraction with dichloromethane and drying over MgSO₄, yielding 80–94%.

This method benefits from high atom economy but demands anhydrous conditions to prevent aldehyde oxidation.

Catalytic and Multi-Component Strategies

Copper-Catalyzed Coupling Reactions

Copper(I) iodide catalyzes the coupling of 6-bromopyridin-2(1H)-one with tert-butylamine derivatives:

-

Combining 6-bromopyridin-2(1H)-one (1.0 equiv), tert-butylamine (2.0 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in DMF at 110°C for 24 hours.

-

Purifying via column chromatography (ethyl acetate/petroleum ether, 3:2) to isolate the product in 58% yield.

This method is limited by the availability of halogenated pyridinone precursors but offers excellent functional group tolerance.

Propiolic Acid Chloride-Mediated Cyclization

Propiolic acid chloride, generated in situ from propiolic acid and thionyl chloride, facilitates cyclization of β-keto N,S-acetals:

-

Treating β-keto N,S-acetal (1.0 equiv) with propiolic acid chloride (1.2 equiv) in dichloromethane at −42°C for 10 minutes.

-

Quenching with water, extracting with DCM, and concentrating to afford the pyridinone core in 44–94% yield.

Subsequent aminomethylation with tert-butylamine completes the synthesis, though this step often requires additional optimization.

Protective Group Strategies and Intermediate Synthesis

TBS-Protected Hydroxyl Intermediates

To prevent undesired side reactions during amination, hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) chloride:

-

Reacting 4-aminobutan-1-ol (1.0 equiv) with TBSCl (1.2 equiv) and pyridine (2.2 equiv) in THF at room temperature for 16 hours.

-

Deprotecting with tetra-n-butylammonium fluoride (TBAF) in THF to regenerate the hydroxyl group post-amination.

This strategy improves reaction efficiency but adds synthetic steps, reducing overall yield.

Benzylamine-Assisted Purification

Benzylamine is employed to facilitate crystallization during final purification:

-

Adding benzylamine (1.0 equiv) to the crude product in methanol and cooling to −20°C.

-

Filtering the precipitate and washing with cold methanol to isolate the pure compound.

This technique enhances purity (>95% by HPLC) but introduces additional cost due to benzylamine usage.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

Industrial-Scale Considerations and Challenges

Q & A

Q. What are the most efficient synthetic routes for 6-((tert-Butylamino)methyl)pyridin-2(1H)-one?

The synthesis typically involves multi-step reactions, including the formation of the pyridinone core followed by tert-butylamino-methyl substitution. Key steps may include:

- Condensation reactions between pyridin-2(1H)-one precursors and tert-butylamine derivatives under reflux conditions.

- Purification via column chromatography or recrystallization to isolate the final product .

- Optimization of reaction parameters (e.g., solvent polarity, temperature) to improve yields, as demonstrated in analogous pyridinone syntheses .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to verify substituent positions and tert-butyl group integration .

- IR spectroscopy : Identification of carbonyl (C=O) and amine (N-H) functional groups .

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous structural elucidation; SHELX programs are widely used for refinement .

Q. What preliminary biological screening assays are suitable for this compound?

Initial activity assessment often includes:

- Enzyme inhibition assays : For targets like DPP-4 (dipeptidyl peptidase-4), using fluorogenic substrates to measure IC values .

- Antiviral activity : Cell-based assays against HIV reverse transcriptase, given pyridinone hybrids' known activity in this area .

- Cytotoxicity screening : MTT assays in mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition?

Advanced methodologies include:

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular docking : Computational modeling to predict binding interactions with enzyme active sites (e.g., DPP-4 or HIV reverse transcriptase) .

- Site-directed mutagenesis : Validate key residues in enzyme-compound interactions .

Q. What strategies are effective for structural optimization to enhance solubility and bioavailability?

Approaches include:

- Introduction of polar groups : Substituents like hydroxyl or carboxylate at specific positions to improve aqueous solubility .

- Prodrug design : Masking tertiary amines with labile protecting groups (e.g., acetyl) to enhance permeability .

- Co-crystallization studies : Identify crystal forms with improved dissolution rates using polymorph screening .

Q. How should contradictory data on biological activity be resolved?

Address discrepancies through:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature) .

- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-analysis : Compare results across studies to identify outliers or contextual factors (e.g., cell line variability) .

Q. What challenges arise in crystallographic refinement of pyridinone derivatives, and how are they mitigated?

Common issues and solutions:

Q. What methodologies are used to assess in vivo toxicity and pharmacokinetics?

Advanced protocols involve:

- Acute toxicity studies : Administer escalating doses in rodent models (e.g., Sprague-Dawley rats) to determine LD .

- Pharmacokinetic profiling : Measure plasma concentration-time curves via LC-MS/MS to calculate parameters like and bioavailability .

- Tissue distribution : Radiolabel the compound and track accumulation in target organs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.